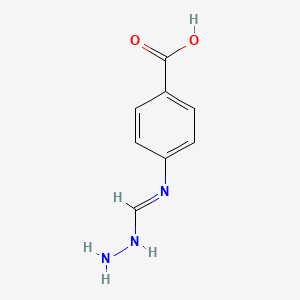

4-Aminoiminomethylaminobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydrazinylmethylideneamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-11-5-10-7-3-1-6(2-4-7)8(12)13/h1-5H,9H2,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZKAAWOLQALCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 4 Aminoiminomethylaminobenzoic Acid

Established Synthetic Pathways to 4-Aminoiminomethylaminobenzoic Acid

The construction of this compound is primarily achieved by introducing a guanidine (B92328) group onto a pre-existing 4-aminobenzoic acid (PABA) framework.

Strategic Retrosynthesis of the Chemical Compound

A logical retrosynthetic analysis of this compound identifies the primary disconnection at the C-N bond between the aromatic amine and the guanidinyl carbon. This approach simplifies the target molecule into two key synthons: a nucleophilic 4-aminobenzoic acid and an electrophilic guanidinylating agent.

Further disconnection of 4-aminobenzoic acid reveals several potential synthetic origins. A common strategy involves the functional group interconversion of a nitro group, leading back to 4-nitrobenzoic acid. An alternative route disconnects the carboxylic acid group, tracing back to p-toluidine, where the methyl group can be oxidized to form the carboxylate. This latter pathway, however, requires careful management of the reactive amino group, often necessitating protection and deprotection steps. A more fundamental disconnection leads back to benzene (B151609), which can undergo Friedel-Crafts alkylation to form toluene, followed by nitration, oxidation of the methyl group, and finally reduction of the nitro group. youtube.com

Key Reaction Steps and Catalytic Systems for Guanidine and Carboxylic Acid Formation

The synthesis of the this compound backbone, 4-aminobenzoic acid (PABA), can be achieved through several reliable methods. One prevalent industrial method involves the catalytic reduction of 4-nitrobenzoic acid. This transformation is commonly performed using catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon. chemicalbook.com A typical procedure involves reacting 4-nitrobenzoic acid with hydrogen gas in the presence of Raney nickel in a solvent mixture like water and tetrahydrofuran (B95107) at elevated temperature and pressure, achieving high yields. chemicalbook.com

The pivotal step in the synthesis is the formation of the guanidine group, a process known as guanidinylation or guanylation. This involves the reaction of the amino group of PABA with a suitable guanidinylating reagent. A variety of reagents have been developed for this purpose, each with specific advantages regarding reactivity and handling. Common reagents include cyanamide (B42294), O-methylisourea, S-methylisothiourea, and pyrazole-carboxamidine derivatives. organic-chemistry.org For instance, reacting PABA with cyanamide under acidic conditions can yield 4-guanidinobenzoic acid. The use of pre-activated reagents, such as N,N'-di-Boc-S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride, often provides cleaner reactions and better yields under milder conditions. nih.govorganic-chemistry.org

Optimization of Reaction Conditions for Improved Yield and Selectivity

Optimizing the synthesis of this compound focuses on maximizing yield and purity by carefully selecting reagents and conditions. In the guanidinylation step, the choice of reagent is critical. While cyanamide is a simple reagent, its reaction can require harsh conditions and may lead to side products. More sophisticated reagents, though more expensive, offer greater control. For example, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide in aqueous solutions under mild conditions. organic-chemistry.org

A patent for a derivative, 4-guanidinobenzoic acid (4-methoxycarbonyl)-phenyl ester monomesylate, highlights key optimization parameters. The process involves reacting 4-aminobenzoic acid with a guanidinylating agent and then performing an esterification. The patent emphasizes that purification is crucial, as the product can form stable complexes with common solvents like acetone (B3395972) or DMF. google.com The use of specific solvents, such as pyridine, for recrystallization was found to yield a product with purity exceeding 99% (as measured by HPLC). google.com Temperature control and reaction time are also vital; for instance, a reaction might be conducted at 25°C for 15 hours to ensure completion. google.com Microwave-assisted synthesis has also been explored as a method to accelerate reactions, such as attaching similar molecules to solid-phase resins, significantly reducing reaction times. researchgate.net

| Reagent Class | Example Reagent | Typical Conditions | Notes |

| Cyanamides | Cyanamide (H₂NCN) | Aqueous, acidic or basic catalysis, heat | Simple, cost-effective, but can have low selectivity. |

| Isothioureas | N,N′-Di-Boc-S-methylisothiourea | Aprotic solvent (e.g., DMF, CH₂Cl₂), often with a base (e.g., Et₃N) | Widely used for protected guanidine synthesis; good yields. nih.gov |

| Pyrazole-carboxamidines | 1H-Pyrazole-1-carboxamidine HCl | Aprotic or protic solvents, room temperature to mild heat | Stable, commercially available reagent for direct guanidinylation. |

| Carbodiimides | N-Acyl-N'-silylcarbodiimide | Aprotic solvent, room temperature | Reactive intermediates generated in situ for rapid guanylation. organic-chemistry.org |

Exploration of Analogues and Derivatives of this compound

The structural framework of this compound provides multiple avenues for modification to create analogues with tailored properties.

Rational Design Principles for Structural Modification of the Chemical Compound

The rational design of analogues is guided by the desire to modulate the compound's physicochemical and biological properties. The guanidine group is a primary target for modification. As a strong base that is protonated at physiological pH, it plays a critical role in forming salt bridges and hydrogen bonds. nih.govscienceopen.com Modifying the guanidine, for example by N-alkylation or N-acylation, can alter its basicity, steric profile, and hydrogen-bonding capacity. This can lead to changes in receptor binding affinity and selectivity. nih.gov

The aromatic ring offers another site for modification. Introducing substituents onto the phenyl ring can influence the compound's lipophilicity, electronic properties, and metabolic stability. For instance, adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) can fine-tune the pKa of both the carboxylic acid and the guanidinium (B1211019) group.

Finally, the carboxylic acid can be derivatized to form esters, amides, or other functional groups. This strategy is often used to create prodrugs, improve cell permeability, or introduce new points of interaction with biological targets. google.com

Synthetic Routes to Substituted Aromatic Analogues of this compound

The synthesis of analogues with substitutions on the aromatic ring typically begins with a correspondingly substituted 4-aminobenzoic acid precursor. For example, 3-chloro-4-aminobenzoic acid can be used as the starting material, which, upon guanidinylation, would yield 3-chloro-4-guanidinobenzoic acid. Many such substituted PABA derivatives are commercially available or can be synthesized through established aromatic chemistry routes.

Derivatization of the guanidine moiety itself requires specialized synthetic strategies. A powerful method involves the use of "tailor-made" guanidinylating precursors. nih.gov For the synthesis of N-alkylated guanidines, precursors based on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be alkylated first and then reacted with the amine. For N-acylated guanidines, a different precursor, such as an acylated derivative of N-Boc-S-methylisothiourea, is employed. nih.gov This approach allows for the controlled and specific introduction of various functional groups onto the guanidine nitrogen atoms.

The synthesis of Schiff base derivatives represents another route to analogues. 4-aminobenzoic acid can be condensed with various aldehydes in a simple one-step reaction, often by refluxing in methanol (B129727), to form an imine linkage. nih.gov This method allows for the rapid generation of a library of derivatives by varying the aldehyde component.

| Modification Site | Strategy | Example Synthetic Step | Resulting Analogue Type |

| Guanidine Group | Guanidinylation with a pre-modified reagent | Reaction of PABA with N-acetyl-N'-Boc-S-methylisothiourea | N-acetyl-4-guanidinobenzoic acid nih.gov |

| Aromatic Ring | Start with a substituted precursor | Guanidinylation of 3-fluoro-4-aminobenzoic acid | 3-Fluoro-4-guanidinobenzoic acid |

| Carboxylic Acid | Esterification | Reaction of 4-guanidinobenzoic acid with methanol and acid catalyst | Methyl 4-guanidinobenzoate |

| Amine Group | Schiff Base Formation | Reaction of PABA with salicylaldehyde (B1680747) in methanol nih.gov | 4-[(2-Hydroxybenzylidene)amino]benzoic acid |

Chemical Modifications at the Guanidine Moiety

Key modifications include N-alkylation and N-acetylation of the guanidine nitrogen atoms. nih.govnih.gov The synthesis of these modified guanidines often involves the use of tailor-made precursors. For instance, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be utilized for creating alkylated guanidines, while acylated derivatives can be synthesized from a correspondingly acylated derivative of N-Boc-S-methylisothiourea. nih.govresearchgate.net These pre-modified precursors are then reacted with an appropriate amine to transfer the modified guanidine group. nih.govresearchgate.net Such modifications can be instrumental in fine-tuning the molecule's interactions with biological targets. rsc.orgresearchgate.net

Derivatization of the Carboxylic Acid Group (e.g., amide and ester formations)

The carboxylic acid group of this compound is another prime site for derivatization, commonly through the formation of amides and esters. These modifications can significantly alter the compound's solubility, stability, and pharmacokinetic profile.

Amide Formation: The reaction of the carboxylic acid with a primary or secondary amine leads to the formation of an amide bond, a process known as amidization. youtube.com This condensation reaction typically produces water as a byproduct. youtube.com Direct amide formation can be achieved by heating a mixture of the carboxylic acid and an amine, often between 160-180°C. dur.ac.uk Alternatively, activating agents can be employed to facilitate the reaction under milder conditions. organic-chemistry.org Common methods include the use of acid chlorides, prepared by reacting the carboxylic acid with reagents like thionyl or oxalyl chloride, or the use of coupling reagents such as carbodiimides. dur.ac.uk Borate esters, like trimethyl borate, have also been shown to be effective mediators for direct amide formation. dur.ac.uk The use of N,N-dialkylformamides as the amine source in the presence of a promoter like propylphosphonic anhydride (B1165640) (T3P®) offers another metal-free approach. organic-chemistry.org

Ester Formation: Esterification, the reaction of the carboxylic acid with an alcohol, is another common derivatization strategy. While specific examples for this compound are not detailed in the provided results, general principles of esterification would apply. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

The derivatization of carboxylic acids is a crucial step in many analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), as it can improve chromatographic behavior and ionization efficiency. nih.govresearchgate.netnih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing chemical compounds, including aromatic acids and their derivatives.

Development of More Efficient and Sustainable Synthetic Routes for the Chemical Compound

Traditional chemical syntheses often involve multiple steps, harsh reaction conditions (such as high temperatures and pressures), and the use of hazardous reagents and catalysts. mdpi.com For instance, the synthesis of aminobenzoic acids has historically involved nitration and reduction reactions, which can generate significant waste and pose safety risks. google.com

Modern approaches aim to circumvent these issues. One strategy involves exploring biosynthetic pathways. For example, the shikimate pathway, a metabolic route in microorganisms, can be harnessed to produce aminobenzoic acid derivatives from glucose. mdpi.com This biological approach avoids the harsh conditions and toxic reagents associated with traditional chemical synthesis. mdpi.com Genetic engineering techniques can be employed to enhance the efficiency of these biosynthetic pathways by overexpressing key enzymes or redirecting metabolic flux. mdpi.com

Another green chemistry approach focuses on the use of less hazardous solvents and catalysts. For example, performing reactions in aqueous media with surfactants like sodium dodecyl sulfate (B86663) (SDS) can eliminate the need for organic solvents. organic-chemistry.org The development of catalytic systems that are recyclable and operate under mild conditions is also a key area of research. google.com

Stereoselective Synthesis of Potential Chiral Analogues of this compound

The introduction of chirality into a molecule can have profound effects on its biological activity. The stereoselective synthesis of chiral analogues of this compound could therefore lead to compounds with enhanced potency or selectivity.

The primary strategies for stereoselective synthesis involve:

Addition of nucleophiles to chiral imines: This can be achieved by using either a chiral amine or a chiral aldehyde to form the imine. nih.gov

Use of chiral catalysts: A non-chiral imine can be reacted with a non-chiral nucleophile in the presence of a chiral catalyst to induce stereoselectivity. nih.gov

Michael additions: Chiral auxiliaries, such as the bislactim ether system, can be used to direct the stereoselective addition of nucleophiles. For instance, the lithiated bislactim ether can undergo a Michael addition to an acceptor, followed by reaction with an aldehyde to create a new stereocenter with high isomeric purity. researchgate.net

These methods allow for the controlled formation of specific stereoisomers, which is crucial for studying structure-activity relationships and developing more effective and specific therapeutic agents.

Molecular Interactions and Mechanistic Elucidation of 4 Aminoiminomethylaminobenzoic Acid

Investigation of Enzyme-Ligand Interactions

The study of 4-Aminoiminomethylaminobenzoic acid, also known as 4-guanidinobenzoic acid, has provided valuable insights into its interactions with various enzymes, particularly serine proteases. These investigations are crucial for understanding its mechanism of action and its potential as a scaffold for drug design.

Kinetic Analysis of Enzyme Inhibition by this compound (e.g., protease inhibition kinetics)

This compound has been identified as a potent inhibitor of several trypsin-like serine proteases, including trypsin, thrombin, and urokinase. nih.govdrugbank.com Kinetic studies have revealed that its mechanism of inhibition is not that of a simple competitive inhibitor. Instead, it behaves as a quasi-substrate for these enzymes.

This mechanism involves the formation of a stable acyl-enzyme intermediate. The guanidino group of this compound effectively targets the active site of these proteases, mimicking the natural substrates. Following binding, the enzyme's catalytic machinery initiates the cleavage process, resulting in the formation of a covalent bond between the compound and a key serine residue in the active site. This acyl-enzyme complex is significantly more stable than the typical enzyme-substrate complex and is slow to hydrolyze, effectively sequestering the enzyme in an inactive state. This efficient production of a stable acyl-enzyme is the primary reason for its potent inhibitory activity. drugbank.com

Determination of Binding Affinities and Dissociation Constants (K_i, K_d)

The binding affinity of an inhibitor to its target enzyme is a critical parameter in assessing its potency and is quantitatively expressed by the inhibition constant (K_i) or the dissociation constant (K_d). While this compound is recognized as a potent inhibitor of serine proteases, specific K_i and K_d values for the parent compound are not extensively reported in publicly available literature. However, numerous studies have focused on derivatives of this compound, which have been designed to enhance binding affinity and selectivity. The binding affinities of some of these derivatives for their target proteases have been determined, underscoring the importance of the 4-guanidinobenzoyl scaffold in inhibitor design.

| Compound/Derivative | Target Enzyme | Binding Affinity (K_i / K_d) |

| This compound | Trypsin | Data not available |

| This compound | Thrombin | Data not available |

| This compound | Urokinase | Data not available |

| Various derivatives | Serine Proteases | Values reported in specialized literature |

Studies on Allosteric Modulation of Target Proteins by the Chemical Compound

Allosteric modulation occurs when a compound binds to a site on a protein other than the active site, inducing a conformational change that alters the protein's activity. Currently, there is no scientific evidence in the available literature to suggest that this compound functions as an allosteric modulator of its known target proteins, such as thrombin or other serine proteases. nih.gov Its inhibitory action is primarily attributed to its direct interaction with the active site of these enzymes.

Elucidation of Molecular Recognition Mechanisms

The effectiveness of this compound as an inhibitor is rooted in its specific molecular interactions with its target enzymes. These interactions, which include hydrogen bonding, ionic forces, and hydrophobic contacts, are responsible for the precise recognition and tight binding of the inhibitor within the enzyme's active site.

Characterization of Hydrogen Bonding Networks in Compound-Target Complexes

X-ray crystallography studies of enzyme-inhibitor complexes have provided detailed insights into the hydrogen bonding networks that anchor this compound within the active site of serine proteases. A notable example is its interaction with urokinase-type plasminogen activator (uPA). In this complex, the guanidino group of the inhibitor forms multiple hydrogen bonds with key residues in the S1 specificity pocket of the enzyme. Specifically, hydrogen bonds are observed between the guanidino moiety and the side chains of Asp189 and Ser190, as well as the backbone of Gly219. nih.gov These hydrogen bonds are crucial for the proper orientation and stabilization of the inhibitor within the active site, facilitating the subsequent formation of the covalent bond with the catalytic serine residue. Similar hydrogen bonding patterns are observed in its interactions with other trypsin-like proteases.

Analysis of Ionic and Hydrophobic Interactions Driving Binding of this compound

In addition to hydrogen bonding, ionic and hydrophobic interactions play a significant role in the binding of this compound to its target enzymes.

Ionic Interactions: The guanidino group of this compound is protonated at physiological pH, carrying a positive charge. This positive charge allows for a strong ionic interaction, or salt bridge, with the negatively charged carboxylate side chain of the conserved aspartic acid residue (Asp189) at the base of the S1 pocket in trypsin-like serine proteases. This electrostatic attraction is a primary determinant of the inhibitor's specificity for this class of enzymes.

Table of Compound Names

| Chemical Name | Synonyms |

| This compound | 4-guanidinobenzoic acid, p-guanidinobenzoic acid, 4-carbamimidamidobenzoic acid |

| Trypsin | - |

| Thrombin | - |

| Urokinase | Urokinase-type plasminogen activator (uPA) |

| Kallikrein | - |

| Asp189 | Aspartic acid 189 |

| Ser190 | Serine 190 |

| Gly219 | Glycine 219 |

| Ser195 | Serine 195 |

Investigation of Conformational Changes Induced by Compound Binding

The binding of an inhibitor to an enzyme is rarely a simple lock-and-key event. Often, it involves or induces significant conformational changes in the protein's structure. Studies on 4-guanidinobenzoic acid and its derivatives with serine proteases, particularly trypsin and its zymogen form, trypsinogen (B12293085), provide a clear model for these induced-fit mechanisms.

The interaction of 4-guanidinobenzoic acid with trypsinogen, the inactive precursor to trypsin, has been investigated using techniques like temperature-jump relaxation spectrometry. These studies reveal that the binding process follows an induced-fit model, which can be described by two main steps: an initial rapid binding of the ligand followed by a slower, distinct intramolecular change. nih.gov The binding of a dipeptide ligand to trypsinogen already complexed with 4-guanidinobenzoate induces a significant conformational transition. The enzyme shifts from a partially disordered, trypsinogen-like state to a highly ordered, trypsin-like structure. nih.gov This demonstrates that the inhibitor can lock the enzyme in a specific conformation that, while inactive, structurally resembles the activated state.

X-ray crystallography provides direct visual evidence of these conformational changes. When 4-guanidinobenzoic acid binds to trypsin, its positively charged guanidinium (B1211019) group fits into the S1 specificity pocket at the base of the active site. This pocket is lined with specific amino acid residues, most notably Aspartic acid 189, which forms a salt bridge with the inhibitor's guanidinium group, anchoring it in place. This interaction mimics the natural binding of trypsin's substrates, arginine or lysine. The binding event stabilizes the entire active site region, including the "oxyanion hole" and the flexible "autolysis loop" (residues 143-151), restricting their movement and holding the enzyme in a conformationally rigid, inactive state. worthington-biochem.com

Structural studies of acyl-enzyme intermediates, formed when derivatives of 4-guanidinobenzoic acid react covalently with the active site Serine 195, offer further insight. The crystal structure of 6-guanidinohexanoyl trypsin, an analog, shows the inhibitor covalently attached to Serine 195. This structure reveals the precise positioning of catalytic water molecules, poised for the deacylation step, providing a snapshot of the enzyme's conformation mid-catalytic cycle, which is arrested by the stability of the inhibitor complex. nih.gov

Table 1: Kinetic and Thermodynamic Parameters of Ligand-Induced Conformational Change in p-Guanidinobenzoate-Trypsinogen

| Parameter | Value | Description |

|---|---|---|

| K₁ (Dissociation Constant - Binding Step) | 2.3 x 10⁻³ M | Represents the initial binding affinity of the dipeptide ligand to the p-guanidinobenzoate-trypsinogen complex. |

| k₂ (Forward Rate Constant - Conformational Change) | 26 s⁻¹ | The rate at which the enzyme transitions from the initial binding state to the final, more ordered conformation. |

| k₋₂ (Reverse Rate Constant - Conformational Change) | 0.61 s⁻¹ | The rate at which the ordered enzyme conformation reverts to the initial binding state. |

| ΔH⁰ (Overall Reaction Enthalpy) | 26 kJ·mol⁻¹ | The overall heat change associated with the binding and conformational change process. |

| ΔS⁰ (Overall Reaction Entropy) | 4 J·K⁻¹·mol⁻¹ | The overall change in disorder of the system during the process. |

Data derived from Nolte & Neumann, 1979. nih.gov

Biochemical Pathway Modulation Mechanisms

By targeting key enzymes, 4-guanidinobenzoic acid can exert significant influence over entire biochemical cascades. Its mechanism of action is primarily based on potent, specific inhibition of serine proteases that act as regulatory nodes in these pathways.

Modulation of Specific Enzymatic Cascades by the Chemical Compound

The inhibitory action of 4-guanidinobenzoic acid is most pronounced on enzymatic cascades that are initiated or propagated by trypsin-like serine proteases.

Digestive Enzyme Cascade: In the duodenum, the enzyme enteropeptidase initiates protein digestion by cleaving a specific peptide from trypsinogen, converting it to active trypsin. Trypsin then proceeds to activate a host of other digestive zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases. Derivatives of 4-guanidinobenzoic acid are potent inhibitors of both enteropeptidase and trypsin. nih.gov By inhibiting enteropeptidase, the compound can prevent the activation of trypsinogen, effectively shutting down the entire digestive cascade at its origin. nih.gov Direct inhibition of trypsin achieves a similar, albeit downstream, effect. The mechanism often involves the compound acting as a quasi-substrate, leading to the formation of a highly stable acyl-enzyme intermediate that effectively sequesters the enzyme and halts the pathway. nih.gov

Fibrinolysis Cascade: The dissolution of blood clots is managed by the fibrinolytic system, where the serine protease plasmin digests the fibrin (B1330869) mesh. Plasmin itself is activated from its zymogen, plasminogen, by tissue plasminogen activator (t-PA) or urokinase, which are also serine proteases. Derivatives of 4-guanidinobenzoic acid, such as 4-methylumbelliferyl-p-guanidinobenzoate, have been studied as inhibitors of these plasminogen activators. nih.gov By inhibiting t-PA and urokinase, the compound prevents the formation of plasmin, thereby suppressing the fibrinolytic cascade and preventing clot breakdown. The kinetic profile of inhibition differs between urokinase and t-PA, with the acyl-enzyme intermediate being significantly more stable with urokinase, making it a more effective target. nih.gov

Interaction with Molecular Transport Systems (mechanistic focus)

While direct studies on the interaction of 4-guanidinobenzoic acid with molecular transport systems are limited, the behavior of structurally related compounds provides a strong basis for understanding potential mechanisms. The key structural features of 4-guanidinobenzoic acid—an aromatic carboxylic acid core and a peptide-mimicking side group—suggest possible interactions with peptide and organic anion transporters.

Peptide Transporters (e.g., PepT1): The peptide transporter 1 (PepT1) is responsible for the uptake of di- and tripeptides in the small intestine. nih.gov Its mechanism involves coupling substrate influx to a proton gradient. nih.gov The compound 4-aminomethylbenzoic acid, which, like 4-guanidinobenzoic acid, mimics the structure of a dipeptide, has been identified as a non-translocated competitive inhibitor of PepT1. Mechanistically, it binds to the external substrate-binding site of the transporter with high affinity but is not subsequently transported across the cell membrane. It can, however, block the transport of other peptide substrates. Given its structural similarities, it is plausible that 4-guanidinobenzoic acid could interact with PepT1 via a similar mechanism of competitive binding to the external face of the transporter without being a substrate for transport itself.

Multidrug Resistance-Associated Proteins (MRPs): MRPs are a family of ATP-binding cassette (ABC) transporters that efflux a wide range of compounds, particularly organic anions, from cells. nih.govepa.gov Studies on a novel 4-aminobenzoic acid derivative showed it to be a potent inhibitor of MRP1. The inhibitory mechanism was dependent on the presence of the carboxyl group, which provides the necessary negative charge for recognition by the transporter. [from previous search] Since 4-guanidinobenzoic acid possesses this same carboxylated benzene (B151609) ring, it could potentially interact with MRP family transporters. The mechanism would likely involve the anionic carboxylate group binding to the transporter's substrate recognition site, leading to competitive inhibition of the efflux of other physiological or xenobiotic substrates.

Table 2: Inhibition of Serine Proteases by Guanidinobenzoate Derivatives

| Enzyme Target | Inhibitor Type | Mechanism of Action | Affected Cascade |

|---|---|---|---|

| Trypsin | Guanidinobenzoate Ester (E-3123) | Formation of a highly stable acyl-enzyme intermediate. nih.gov | Protein Digestion |

| Enteropeptidase | 4-Guanidinobenzoate Derivative (SCO-792) | Competitive inhibition at the active site. nih.gov | Protein Digestion (Initiation) |

| Thrombin | Guanidinobenzoate Ester (E-3123) | Formation of a moderately stable acyl-enzyme intermediate. nih.gov | Blood Coagulation |

| Urokinase | 4-methylumbelliferyl-p-guanidinobenzoate (MUGB) | Formation of a highly stable acyl-enzyme intermediate (k₂/k₃ ratio ~10⁶). nih.gov | Fibrinolysis |

| Tissue Plasminogen Activator (t-PA) | 4-methylumbelliferyl-p-guanidinobenzoate (MUGB) | Formation of an unstable acyl-enzyme intermediate (k₂/k₃ ratio ~1). nih.gov | Fibrinolysis |

Structure Activity and Structure Mechanism Relationship Sar/smr Studies of 4 Aminoiminomethylaminobenzoic Acid Analogues

Design and Synthesis of Structure-Activity Probes based on 4-Aminoiminomethylaminobenzoic Acid

The design and synthesis of analogues of this compound are foundational to SAR studies. These efforts often involve modifying the core structure to probe the importance of different functional groups and their positions. For instance, guanidine-substituted imidazoles have been prepared and assessed as inhibitors of the three isoforms of nitric oxide synthase. nih.gov The synthesis of such derivatives allows for a systematic evaluation of how structural changes influence inhibitory activity and selectivity. nih.gov

Another approach involves creating derivatives like 4-guanidinobenzoates to target other enzymes, such as enteropeptidase, a membrane-bound serine protease. nih.gov The synthesis of these compounds can be complex, sometimes requiring multiple steps and the use of various reagents to achieve the desired molecular architecture. google.comnih.gov For example, the preparation of 4-guanidinobenzoic acid (4-methoxycarbonyl)-phenyl ester monomesylate involves several steps including the reaction of 4-guanidinobenzoic acid hydrochloride with other reagents in pyridine. google.com These synthetic routes provide a library of compounds that can be used to map the chemical space required for optimal biological activity.

Impact of Aromatic Substitutions on Molecular Interactions and Biological Activity Mechanisms

The reactivity of the aromatic ring is influenced by the existing substituents, with some groups activating the ring and making it more reactive, while others deactivate it. unizin.org For example, electron-withdrawing groups can decrease the reactivity of the ring, particularly at the ortho and para positions, leading to preferential substitution at the meta position. libretexts.org Conversely, electron-donating groups can increase reactivity at the ortho and para positions. unizin.org

In the context of enzyme inhibition, these substitutions can be strategically employed to enhance potency and selectivity. For instance, in the development of enteropeptidase inhibitors, modifications to the aromatic structure of 4-guanidinobenzoate derivatives were explored to optimize their pharmacological profile. nih.gov The study of redox-induced aromatic substitution on guanidino-functionalized aromatics further highlights how the electronic nature of the molecule can be modulated to create novel compounds. nih.gov

Role of Guanidine (B92328) Functionality in Target Recognition and Binding Affinity

The guanidine group of this compound is a key pharmacophore responsible for its biological activity, particularly in the inhibition of enzymes that recognize arginine. nih.govresearchgate.net The guanidinium (B1211019) cation, the protonated form of the guanidine group, is isosteric and isoelectronic with the side chain of arginine, allowing it to mimic the natural substrate and bind to the active site of enzymes like nitric oxide synthase. nih.gov

This positively charged group can form strong electrostatic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site of the target enzyme. researchgate.netnih.gov For example, in nitric oxide synthase, the guanidinium moiety is crucial for binding and for the subsequent catalytic mechanism. nih.gov The pKa value of the guanidinium group also plays a significant role, influencing the proton-donating strength and the nature of hydrogen bonding interactions within the active site. nih.gov

Studies have shown that the guanidinium group can act as a bridge between two carboxylate ions, stabilizing their interaction and potentially inhibiting enzymes with two acidic residues in their active site. nih.gov This bidentate hydrogen bonding capacity is a distinct advantage over a simple ammonium (B1175870) cation and contributes to the high binding affinity of many guanidine-containing inhibitors. researchgate.net The broad biological activities associated with guanidines are largely attributed to the stability of the protonated guanidine and its ability to mediate interactions through hydrogen bonds. researchgate.net

Contributions of the Carboxylic Acid Group to Ligand-Target Interactions

The carboxylic acid group is another critical functional group in this compound that contributes significantly to its binding and activity. This group can exist as a carboxylate anion at physiological pH, allowing it to form ionic interactions and hydrogen bonds with positively charged or polar residues in the enzyme's active site. nih.govwikipedia.org

In the context of enteropeptidase inhibitors, the installation of an additional carboxylic acid moiety into a 4-guanidinobenzoate derivative was shown to create an extra interaction with the enzyme, enhancing its inhibitory effect. nih.gov The interaction between the guanidinium group of one molecule and the carboxylate group of another, or with acidic residues in the enzyme active site, is a recurring theme in the mechanism of action of these compounds. nih.gov The interplay between the positively charged guanidinium group and the negatively charged carboxylate group can lead to strong and specific binding to the target protein.

Stereochemical Influences on Structure-Activity Relationships of Analogues

While this compound itself is achiral, the introduction of chiral centers into its analogues can have a profound impact on their structure-activity relationships. Stereochemistry dictates the three-dimensional arrangement of atoms, which in turn affects how a molecule fits into the binding site of a target enzyme.

For example, in the development of monobactam analogues, the stereochemistry of C-4 amino acid substituents was found to be a critical determinant of their biological activity. nih.gov Similarly, for chiral molecules used to build QSAR models for guanine (B1146940) derivatives as MGMT inhibitors, the use of specific isomers (e.g., R-isomers) was necessary to construct reliable models. nih.gov Although specific studies on the stereochemical influences of this compound analogues are not extensively detailed in the provided results, the principles of stereoselectivity in drug-receptor interactions are well-established and would undoubtedly apply to chiral derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMR) Modeling

QSAR and QSMR models are computational tools used to correlate the chemical structure of compounds with their biological activity or mechanism of action. nih.govbenthamdirect.comnih.govcitedrive.com These models are valuable for understanding the key structural features required for activity and for predicting the potency of new, unsynthesized analogues.

Several QSAR studies have been conducted on inhibitors of nitric oxide synthase, a primary target of this compound. nih.govbenthamdirect.comnih.govcitedrive.com These studies have highlighted the importance of various physicochemical properties, such as hydrophilicity, hydrophobicity, steric bulk, and electronic parameters, in determining the inhibitory potency of different compounds. nih.govbenthamdirect.comcitedrive.com For instance, a review of QSAR analyses on NOS inhibitors noted that while hydrophobic terms were often lacking, factors like bulkiness and electronic parameters were significant. nih.govbenthamdirect.comcitedrive.com

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to various inhibitor classes to provide more detailed insights into the steric and electrostatic interactions that govern binding. nih.govacs.org These models can generate 3D contour maps that visualize the favorable and unfavorable regions for substitution around the molecular scaffold, guiding the design of more potent inhibitors. nih.gov The integration of ligand-based pharmacophores with QSAR models has also been used to discover novel scaffolds for nNOS inhibitors. nih.gov

Computational and Theoretical Investigations of 4 Aminoiminomethylaminobenzoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of 4-aminoiminomethylaminobenzoic acid. researchgate.netresearchgate.net These methods allow for the optimization of the molecule's geometry and the calculation of various electronic parameters.

Molecular Orbital Analysis and Electrostatic Potential Maps

Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the chemical reactivity of a molecule. wikipedia.orgossila.comlibretexts.org For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) group and the benzene (B151609) ring, indicating these are the primary sites for electron donation (nucleophilic attack). researchgate.net Conversely, the LUMO is likely centered on the carboxylic acid group and the iminium carbon of the guanidine moiety, representing the most probable sites for accepting electrons (electrophilic attack). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap suggests higher reactivity. In the context of this compound, the interplay between the electron-donating guanidine group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring, finely tunes this energy gap.

Interactive Data Table: Predicted Frontier Orbital Properties

| Parameter | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | High | Susceptible to electrophilic attack |

| LUMO Energy | Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Balances stability and reactivity |

Electrostatic Potential Maps (ESP): ESP maps provide a visual representation of the charge distribution across the molecule. wuxiapptec.comwalisongo.ac.id For this compound, these maps are predicted to show regions of negative electrostatic potential (colored red) concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the guanidine group. These areas are susceptible to electrophilic attack. wuxiapptec.com Regions of positive electrostatic potential (colored blue) are expected near the carboxylic acid proton and the hydrogens on the guanidine group, indicating these are the most acidic protons and sites for nucleophilic interaction. wuxiapptec.comresearchgate.net

Prediction of Protonation States and pKa Values for the Guanidine and Carboxylic Acid Groups

The protonation state of this compound is highly dependent on the pH of its environment, owing to its two ionizable groups: the strongly basic guanidine group and the acidic carboxylic acid group.

Guanidine Group: The guanidine group is one of the strongest organic bases. Its high basicity stems from the resonance stabilization of its protonated form, the guanidinium (B1211019) cation, where the positive charge is delocalized over three nitrogen atoms. Computational methods, such as those using ab initio bond lengths, predict the pKa of the guanidinium group to be in the range of 12-13.5. nih.gov This indicates that the guanidine group will be predominantly protonated and carry a positive charge at physiological pH (~7.4).

Carboxylic Acid Group: The carboxylic acid group is acidic. Computational models and experimental data for similar benzoic acids suggest a pKa value in the range of 2-5. wuxiapptec.com This means that at physiological pH, the carboxylic acid group will be deprotonated, carrying a negative charge.

Therefore, at neutral pH, this compound is predicted to exist predominantly as a zwitterion, with a positively charged guanidinium group and a negatively charged carboxylate group.

Interactive Data Table: Predicted Protonation States and pKa

| Functional Group | Predicted pKa | Predominant State at pH 1 | Predominant State at pH 7.4 | Predominant State at pH 13 |

| Carboxylic Acid | ~3.5 | -COOH (Neutral) | -COO⁻ (Negative) | -COO⁻ (Negative) |

| Guanidine | ~12.5 | -C(NH₂)(NH₂)⁺ (Positive) | -C(NH₂)(NH₂)⁺ (Positive) | -C(NH)(NH₂) (Neutral) |

| Overall Molecule | Cationic | Zwitterionic | Anionic |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule like this compound with a biological target, typically a protein. biorxiv.orgyoutube.com

Prediction of Binding Modes and Affinities with Target Biomolecules

Molecular docking simulations place the ligand (this compound) into the binding site of a protein to predict its preferred binding orientation and affinity. mdpi.com For instance, as an inhibitor of serine proteases like trypsin, the positively charged guanidinium group of this compound is expected to mimic the natural substrate arginine. nih.govnih.gov It would likely form strong salt-bridge and hydrogen bond interactions with negatively charged residues, such as Aspartate 189, which is found in the S1 specificity pocket of trypsin. nih.gov

The benzene ring can engage in hydrophobic or π-π stacking interactions with aromatic residues in the binding pocket, while the carboxylate group can form additional hydrogen bonds or electrostatic interactions, further stabilizing the complex. mdpi.com The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of these interactions.

Interactive Data Table: Hypothetical Docking Results with Trypsin

| Interaction Type | Interacting Residue (Trypsin) | Ligand Moiety | Predicted Distance (Å) |

| Salt Bridge / H-Bond | Asp 189 | Guanidinium Group | ~2.8 - 3.5 |

| Hydrogen Bond | Ser 190 | Guanidinium Group | ~3.0 |

| Hydrogen Bond | Gly 219 | Carboxylate Group | ~2.9 |

| Hydrophobic | Phe 41, Trp 215 | Benzene Ring | ~3.5 - 4.5 |

Conformational Analysis of this compound in Solution and Bound States

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule. nih.gov

In Solution: In an aqueous environment, this compound is flexible. Molecular dynamics (MD) simulations can track its movement over time, showing rotations around the single bonds connecting the guanidine and carboxylate groups to the phenyl ring. nih.gov This flexibility allows the molecule to adopt various shapes.

Bound State: When bound to a protein, the molecule's conformational freedom is significantly reduced. It adopts a specific, low-energy conformation that is complementary to the shape and chemical environment of the binding site. MD simulations can reveal this "bioactive conformation" and show how the protein constrains the ligand's structure.

Investigation of Stability and Flexibility of Compound-Target Complexes

Once a binding mode is predicted, molecular dynamics simulations are performed to assess the stability and dynamics of the ligand-protein complex over time (e.g., nanoseconds). nih.govresearchgate.net

Stability: The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand from their initial positions. A complex that reaches a stable, low-RMSD plateau during the simulation is considered a stable interaction. nih.govresearchgate.netpensoft.net Persistent hydrogen bonds and other interactions observed throughout the simulation further confirm the stability of the binding mode.

Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each residue of the protein to identify regions of flexibility. nih.govekb.eg Residues in the binding site that interact with the ligand typically show reduced fluctuation compared to the unbound protein, indicating that the ligand has a stabilizing effect. researchgate.netekb.eg Conversely, flexible regions of the ligand itself can be identified, providing insights into the dynamics of the interaction.

Interactive Data Table: Typical MD Simulation Analysis Parameters

| Analysis Metric | Typical Result for a Stable Complex | Interpretation |

| Protein RMSD | Plateaus at < 3 Å | The overall protein structure is stable upon ligand binding. researchgate.net |

| Ligand RMSD | Remains low within the binding site | The ligand maintains a stable binding pose. researchgate.net |

| Binding Site RMSF | Lower than in the unbound protein | The ligand stabilizes the binding pocket. ekb.eg |

| Key H-Bonds | Maintained for > 80% of simulation time | Specific interactions are persistent and strong. |

De Novo Design and Virtual Screening Methodologies Utilizing the this compound Scaffold

De novo design and virtual screening are pivotal computational strategies in modern drug discovery. While specific studies focusing exclusively on the this compound scaffold are not extensively documented, the principles and methodologies are broadly applicable to it and its derivatives, particularly those containing the key guanidinobenzoyl or aminidinobenzoyl moieties. nih.gov

De Novo Design: This computational approach involves the creation of novel molecular structures from scratch, guided by the structural information of a biological target. rsc.orgbiorxiv.org For a target where this compound is a potential binder, de novo design algorithms could generate new molecules that incorporate its essential features, such as the guanidino group for interaction with acidic residues in an enzyme's active site. frontiersin.org The process typically involves fragment-based or atom-based generation of new chemical entities within the constraints of the target's binding pocket.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgmdpi.comnih.govnih.govmdpi.com This can be done through ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method uses the knowledge of known active ligands to identify other molecules with similar properties. If a set of known inhibitors for a target shares the this compound scaffold, pharmacophore models can be developed to screen for other compounds with a similar arrangement of chemical features.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. This involves docking candidate molecules from a database into the target's active site and scoring their potential binding affinity. nih.gov For instance, the guanidinobenzoyl group of compounds similar to this compound has been shown through computational studies to form stable salt bridge interactions with key aspartic acid residues in the S1 pocket of trypsin-like serine proteases. nih.gov

A typical workflow for a virtual screening campaign to identify potential inhibitors with a this compound-like core is outlined below:

| Step | Description |

| 1. Target Selection and Preparation | Identification and validation of a biological target. Preparation of the 3D structure of the target for docking. |

| 2. Library Preparation | Assembling a database of small molecules for screening. This can include commercial, public, or proprietary libraries. |

| 3. Docking and Scoring | Computational docking of the library compounds into the active site of the target. Scoring functions are used to estimate the binding affinity. |

| 4. Hit Selection and Filtering | Selection of the top-scoring compounds as "hits." These can be further filtered based on drug-like properties (e.g., Lipinski's rule of five). |

| 5. Experimental Validation | The most promising hits are then tested in biological assays to confirm their activity. |

Application of Machine Learning Approaches in Predicting Compound Behavior and Interactions

Machine learning (ML) is increasingly being applied in chemoinformatics and drug discovery to build predictive models of compound behavior and interactions. acs.orgnih.gov These models can predict a wide range of properties, from physicochemical characteristics to biological activities and potential toxicity.

For a compound like this compound and its derivatives, ML models can be trained on datasets of structurally similar compounds with known properties. researchgate.netnih.gov These models can then be used to predict the properties of new, untested derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a well-established computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov

2D-QSAR: These models use 2D descriptors of molecules, such as topological indices and physicochemical properties, to predict activity.

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information to create predictive models based on steric and electrostatic fields. nih.gov For a series of inhibitors based on the this compound scaffold, a 3D-QSAR study could provide insights into the structural modifications that would enhance binding affinity and selectivity.

The general steps involved in developing a QSAR model are as follows:

| Step | Description |

| 1. Data Set Preparation | A set of molecules with known biological activity is collected. |

| 2. Descriptor Calculation | Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule. |

| 3. Model Building | A statistical method (e.g., multiple linear regression, partial least squares) is used to build a mathematical model correlating the descriptors with the biological activity. nih.gov |

| 4. Model Validation | The predictive power of the model is assessed using techniques like cross-validation and external test sets. |

Advanced Machine Learning Models: More advanced ML algorithms, such as support vector machines (SVM) and random forests (RF), are also being used to build more accurate and robust predictive models. researchgate.netnih.gov These methods can handle complex, non-linear relationships between chemical structure and biological activity. For instance, a machine learning model could be developed to predict the inhibition efficiency of benzimidazole (B57391) derivatives, a class of compounds with some structural similarities to the core of this compound. researchgate.netnih.gov

The application of these computational and theoretical methods is crucial for the rational design of new molecules based on the this compound scaffold, enabling the prediction of their biological activities and interactions and ultimately accelerating the discovery of new therapeutic agents.

Advanced Analytical Characterization Methodologies for Research on 4 Aminoiminomethylaminobenzoic Acid and Its Complexes

Spectroscopic Techniques for Elucidating Binding Events (e.g., Nuclear Magnetic Resonance, Fluorescence Spectroscopy of ligand-protein interactions)

Spectroscopic methods are invaluable for studying the dynamic nature of ligand-protein interactions in solution. They provide information on binding affinity, conformational changes, and the specific residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the binding site of a ligand on a protein and characterizing the structural perturbations that occur upon complex formation. In the context of 4-Aminoiminomethylaminobenzoic acid, techniques like Chemical Shift Perturbation (CSP) are particularly useful. By acquiring 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotope-labeled protein in the absence and presence of the compound, changes in the chemical shifts of specific amino acid residues can be monitored. Residues at the binding interface or those affected by allosteric changes will show significant shifts, allowing for the mapping of the binding site on the protein surface.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for monitoring ligand-protein interactions, often relying on the intrinsic fluorescence of tryptophan residues within the protein or the use of extrinsic fluorescent probes. nih.govunito.it The binding of this compound to a target protein can quench the protein's intrinsic tryptophan fluorescence due to changes in the local environment of the fluorophore or through energy transfer processes. nih.gov This change in fluorescence intensity can be titrated to determine binding constants (Kd).

For instance, if a target protein contains a tryptophan residue near the binding pocket, the introduction of this compound could lead to a concentration-dependent quenching of the fluorescence signal. By fitting the titration data to a binding isotherm, the dissociation constant can be calculated. Alternatively, fluorescence anisotropy can be employed, which measures changes in the rotational speed of a fluorescently labeled molecule upon binding, providing insights into the formation and size of the complex. nih.gov

Table 1: Illustrative Fluorescence Quenching Data for the Interaction of this compound with a Target Protein

| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | % Quenching |

| 0 | 98.5 | 0.0 |

| 10 | 85.2 | 13.5 |

| 20 | 73.1 | 25.8 |

| 40 | 55.9 | 43.2 |

| 60 | 42.3 | 57.0 |

| 80 | 31.8 | 67.7 |

| 100 | 25.0 | 74.6 |

This table presents hypothetical data to demonstrate the typical results from a fluorescence quenching experiment used to determine binding affinity.

Structural Biology Techniques for Compound-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Structural biology techniques provide atomic-level resolution images of how a compound like this compound physically interacts with its target macromolecule.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of small molecules and their protein complexes at high resolution. pan.pl To achieve this, a complex of the target protein and this compound must first be crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined. nih.gov

The resulting structure would reveal the precise binding orientation of this compound, identifying the key interactions such as hydrogen bonds, salt bridges, and van der Waals forces between the compound and specific amino acid residues of the target. nih.gov For example, the positively charged guanidinium (B1211019) group could form salt bridges with acidic residues like aspartic acid or glutamic acid, while the carboxylate of the benzoic acid moiety could interact with basic residues or metal cofactors. nih.gov

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for determining the structure of large, dynamic, or membrane-bound protein complexes that are often difficult to crystallize. nih.gov In cryo-EM, a solution of the complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. nih.gov These images are then computationally averaged to reconstruct a 3D model of the complex. nih.gov

If this compound were to bind to a large multi-subunit enzyme or a membrane protein, cryo-EM could be the method of choice to visualize the binding site. nih.govbiorxiv.org While typically providing slightly lower resolution than X-ray crystallography for small proteins, recent advances have enabled cryo-EM to achieve near-atomic resolution for a wide range of targets, making it a powerful complementary tool. nih.gov

Mass Spectrometry for Investigating In Vitro Enzymatic Transformations of the Compound

Mass spectrometry (MS) is an essential analytical technique for studying the metabolism and potential enzymatic transformations of small molecules. nih.gov By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify metabolites of this compound produced during in vitro enzymatic assays.

To investigate its metabolic stability, this compound can be incubated with liver microsomes or specific drug-metabolizing enzymes (e.g., Cytochrome P450s). The reaction mixture is then analyzed by LC-MS/MS. The parent compound will have a specific mass-to-charge ratio (m/z). Any metabolites formed will have different m/z values, indicating specific chemical modifications. For example, the addition of an oxygen atom (+16 Da) would suggest a hydroxylation event, a common phase I metabolic reaction. nih.gov Tandem MS (MS/MS) can then be used to fragment the metabolite ions, providing structural information to pinpoint the location of the modification on the molecule.

Table 2: Hypothetical In Vitro Metabolic Profile of this compound

| Observed m/z | Mass Shift (Da) | Proposed Transformation | Putative Metabolite |

| 194.08 | +0 | None | This compound |

| 210.07 | +16 | Hydroxylation | Hydroxylated derivative |

| 272.09 | +78 | Glucuronidation | Glucuronide conjugate |

| 226.06 | +32 | Dihydroxylation | Dihydroxylated derivative |

This table illustrates potential metabolites of this compound that could be identified using mass spectrometry after incubation with metabolic enzymes. The m/z values are hypothetical.

Calorimetric and Biosensor-Based Methods for Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

These methods provide quantitative data on the energetics and rates of binding, which are critical for understanding the mechanism of action and for lead optimization.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of all thermodynamic parameters of an interaction in a single experiment: the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein, and the minute heat changes are measured. youtube.com The resulting data provides a complete thermodynamic signature of the binding interaction, revealing the nature of the forces (e.g., hydrogen bonding, hydrophobic interactions) that drive complex formation. springernature.com

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical biosensor technique used to measure the kinetics of molecular interactions. youtube.comyoutube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. youtube.com

The resulting sensorgram provides real-time data on the association (kon) and dissociation (koff) phases of the interaction. From these rate constants, the equilibrium dissociation constant (Kd = koff/kon) can be calculated. nih.gov This kinetic information is highly valuable for drug development, as the residence time of a drug on its target (related to koff) can be a better predictor of efficacy than binding affinity alone. researchgate.net

Table 3: Representative Kinetic and Thermodynamic Data for the Binding of this compound to a Target Protein

| Technique | Parameter | Value |

| SPR | Association Rate (kon) | 2.5 x 105 M-1s-1 |

| Dissociation Rate (koff) | 5.0 x 10-3 s-1 | |

| Dissociation Constant (Kd) | 20 nM | |

| ITC | Stoichiometry (n) | 1.1 |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | +7.2 cal/mol·K | |

| Dissociation Constant (Kd) | 25 nM |

This table shows a hypothetical but consistent set of data that could be obtained from SPR and ITC experiments, providing a comprehensive view of the binding kinetics and thermodynamics.

Emerging Research Frontiers and Unresolved Questions Regarding 4 Aminoiminomethylaminobenzoic Acid

Development of Novel Mechanistic Probes Based on the Chemical Compound

The core structure of 4-aminoiminomethylaminobenzoic acid, with its guanidinium (B1211019) group providing specific interactions with biological targets like serine proteases, makes it an attractive scaffold for the design of novel mechanistic probes. A significant area of development is the creation of activity-based probes (ABPs) to study enzyme function directly within complex biological systems. nih.govnih.govnih.gov These probes typically consist of three key components: a reactive group (the "warhead") that forms a covalent bond with the target, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. nih.gov

A promising strategy for developing mechanistic probes from this compound involves the incorporation of photoreactive groups, such as aryl azides or diazirines. acs.orgnih.gov These photo-cross-linking probes remain inert until activated by UV light, at which point they form a covalent bond with nearby molecules. acs.orgnih.gov This allows for precise temporal control over the labeling of target proteins, enabling the capture of transient interactions that are otherwise difficult to study. researchgate.net For instance, a 4-guanidinobenzoic acid core could be derivatized with a photo-cross-linking moiety and a reporter tag, creating a tool to identify novel binding partners and substrates of proteases in a cellular context. The design of such probes would involve tethering a photoactivatable group, like a benzophenone (B1666685) or an aryl azide, to the this compound scaffold through a variable spacer. acs.org This approach has been successfully used to create selective probes for other biological targets, such as G-quadruplex DNA. acs.orgnih.gov

Another avenue of exploration is the development of reversible covalent probes. While traditional ABPs form permanent bonds, reversible covalent inhibitors offer advantages in studying dynamic processes and can have a lower potential for off-target effects. researchgate.netacs.orgmdpi.com Given that some 4-guanidinobenzoate derivatives act as reversible covalent inhibitors, designing probes with this mechanism could provide a more nuanced understanding of enzyme regulation. researchgate.netornl.gov

Exploration of New Molecular Targets and Pathways for Mechanistic Understanding

While this compound and its derivatives are well-known inhibitors of trypsin-like serine proteases, a key research frontier is the identification of novel molecular targets and the elucidation of their roles in various biological pathways. The widespread use of trypsin in proteomics has led to a "tunnel vision" in our understanding of the proteome, and exploring inhibitors of other proteases is crucial for a more comprehensive view. researchgate.net

Recent research has identified enteropeptidase, a serine protease in the duodenal lumen, as a target for 4-guanidinobenzoate derivatives. ornl.gov Inhibition of this enzyme has shown potential as a treatment for obesity, highlighting a novel therapeutic avenue for compounds based on this scaffold. ornl.gov This discovery opens up the possibility that other, less-studied proteases could also be targets of this compound analogs.

Furthermore, the guanidinium group's ability to interact with various anionic species suggests that the compound's biological effects may not be limited to protease inhibition. For example, guanidinium-containing molecules have been shown to interact with phosphate (B84403) groups on nucleic acids and lipids. This raises the question of whether this compound could modulate the function of other proteins, such as kinases or phosphatases, or even interact directly with cell membranes to influence signaling pathways. Computational approaches are being developed to predict such off-target effects by combining information from chemical structure, 3D shape, and known clinical effects of similar molecules. nih.govacs.org

Integration with Advanced Bio-Imaging Techniques for Molecular Interaction Visualization in Research

The development of probes based on this compound opens up exciting possibilities for their integration with advanced bio-imaging techniques to visualize molecular interactions in real-time and within living systems. The attachment of fluorophores to the core structure allows for the use of techniques like fluorescence microscopy to track the localization and dynamics of the probe and its target. nih.gov

A particularly promising area is the development of radiolabeled derivatives for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative visualization of molecular processes in vivo. researchgate.net By labeling a this compound-based inhibitor with a positron-emitting isotope, such as fluorine-18, it would be possible to image the distribution and activity of its target proteases in the body. nih.govnih.gov This could have significant applications in disease diagnosis and in monitoring the efficacy of therapeutic interventions. The design of such PET radioligands requires careful optimization of the scaffold to ensure high binding affinity and selectivity for the target, as well as favorable pharmacokinetic properties for brain or body imaging. nih.govresearchgate.net

Furthermore, the development of quenched fluorescent substrate probes based on the this compound scaffold could enable the visualization of enzyme activity with high signal-to-noise ratios. researchgate.net These probes are designed to be non-fluorescent until they are cleaved by their target enzyme, at which point a fluorophore is released, generating a detectable signal. researchgate.net This "turn-on" mechanism is ideal for in vivo imaging applications where background fluorescence can be a significant issue. researchgate.net

Methodological Challenges in Studying Highly Dynamic Compound-Target Interactions

Studying the interactions of this compound and its derivatives with their biological targets presents several methodological challenges, particularly due to the dynamic nature of these interactions. Many of these compounds act as reversible covalent inhibitors, forming a transient covalent bond with their target enzyme. researchgate.netacs.orgornl.gov Characterizing the kinetics of this two-step process, which involves initial non-covalent binding followed by covalent modification, requires specialized techniques.

Traditional enzyme inhibition assays may not be sufficient to fully capture the kinetics of reversible covalent inhibition. Techniques like Surface Plasmon Resonance (SPR) are increasingly being used to obtain detailed kinetic data, including the association and dissociation rate constants for both the initial binding step and the covalent modification step. However, SPR experiments can be challenging to set up and interpret, especially for complex interactions.

Future Directions in Computational Modeling and Predictive Analytics for the Chemical Compound

Computational modeling and predictive analytics are poised to play an increasingly important role in guiding the future research of this compound and its analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are already being used to understand the structural basis of their activity and to design new inhibitors with improved potency and selectivity.

Future computational efforts will likely focus on several key areas. One is the development of more accurate and predictive models for off-target effects. nih.govacs.org By integrating data from multiple sources, including chemical structure, biological activity, and clinical data, it may be possible to build models that can anticipate unintended interactions and guide the design of safer compounds. nih.gov

Another important direction is the use of molecular dynamics simulations to study the dynamic behavior of these compounds and their targets. These simulations can provide insights into the conformational changes that occur upon binding and can help to explain the mechanism of action of both inhibitors and allosteric modulators.

Furthermore, the application of machine learning and artificial intelligence to the vast datasets being generated in chemical biology and proteomics is expected to accelerate the discovery of new targets and the design of novel probes and inhibitors. These approaches can identify patterns and relationships that are not apparent from traditional analysis methods and can help to generate new hypotheses for experimental validation.

Table 1: Predicted Collision Cross Section (CCS) of this compound

This table, generated from predicted data, shows the theoretical collision cross section values for different adducts of this compound. This information is valuable for analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 180.07675 | 136.6 |

| [M+Na]+ | 202.05869 | 142.8 |

| [M-H]- | 178.06219 | 139.6 |

| [M+NH4]+ | 197.10329 | 154.9 |

| [M+K]+ | 218.03263 | 141.2 |

| [M+H-H2O]+ | 162.06673 | 129.9 |

Data sourced from PubChem.

Potential for Incorporation into Supramolecular Assemblies for Academic Material Science Research

The unique chemical properties of the guanidinium group, particularly its ability to form strong and directional hydrogen bonds with oxoanions, make this compound an attractive building block for the construction of supramolecular assemblies in materials science research. acs.orgornl.gov This has led to the exploration of guanidinium-containing molecules in the development of novel functional materials.

One area of significant interest is the creation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.govacs.orgornl.gov These are porous crystalline materials with well-defined structures and high surface areas. By incorporating guanidinium moieties into the framework, it is possible to create materials with specific recognition properties for anions. For example, guanidinium-based COFs have been shown to be highly effective at capturing toxic oxoanions like chromate (B82759) from water. acs.org The this compound molecule, with its rigid aromatic core and functional groups at either end, is an ideal candidate for use as a linker in the synthesis of such frameworks.

Furthermore, the self-assembly of guanidinium-containing molecules can lead to the formation of other interesting supramolecular structures, such as hydrogels and nanoparticles. researchgate.net These materials have potential applications in areas such as drug delivery, tissue engineering, and sensing. researchgate.net The ability to tune the properties of these materials by modifying the structure of the guanidinium-containing building block makes this a rich area for academic research.

Open Questions in Synthetic Efficiency and Scalability for Academic Research Production

Despite the growing interest in this compound and its derivatives, there remain open questions regarding the efficiency and scalability of their synthesis, particularly for academic research purposes. The synthesis of this compound itself can be challenging, with several reported methods involving multiple steps and purification procedures.

One common route involves the reaction of p-aminobenzoic acid with a guanylating agent, such as cyanamide (B42294). However, this reaction can be difficult to control and may result in the formation of byproducts, necessitating careful purification. The synthesis of derivatives, such as esters and amides, often requires the use of protecting groups and coupling reagents, which can add to the complexity and cost of the synthesis.

A significant challenge in the synthesis of 4-guanidinobenzoic acid esters is their tendency to form stable complexes with common solvents like alcohols and acetone (B3395972), which makes their purification difficult. This can lead to products with residual solvent, which can affect their purity and performance in biological assays. Developing robust and scalable purification strategies, such as the use of alternative solvents like pyridine, is an important area for future research.

For the production of these compounds on a larger scale for more extensive academic research, further optimization of the synthetic routes is needed to improve yields, reduce the number of steps, and minimize the use of hazardous reagents. The development of more efficient and sustainable synthetic methods will be crucial for unlocking the full potential of this compound as a research tool.

Table 2: Chemical Compound Information

Q & A

Basic: What are the optimal synthetic routes for 4-Aminoiminomethylaminobenzoic acid, and how can purity be ensured?

Methodological Answer:

The synthesis of this compound (CAS 22817-15-8) typically involves multi-step reactions, such as the condensation of aminobenzoic acid derivatives with iminomethylating agents. For example, intermediates like tert-butyl aminobenzoate can be used to protect functional groups during synthesis, followed by acidic deprotection to yield the final product .

Key Considerations:

- Purification: Recrystallization from polar solvents (e.g., ethanol/water mixtures) achieves >98% purity, as demonstrated for structurally similar benzoic acid derivatives .

- Analytical Validation: Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.